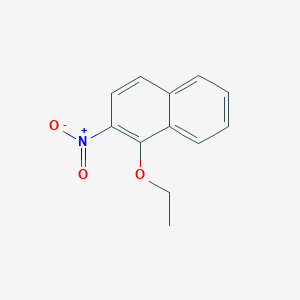
1-Ethoxy-2-nitronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-2-nitronaphthalene, also known as ENN, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a yellow crystalline solid that is soluble in organic solvents and has a molecular formula of C12H9NO3. ENN is a nitro compound that contains a naphthalene ring and an ethoxy group, which makes it a versatile compound for various research applications.
Mécanisme D'action
1-Ethoxy-2-nitronaphthalene works by reacting with ROS to form a fluorescent adduct, which can be detected using fluorescence spectroscopy. The reaction between 1-Ethoxy-2-nitronaphthalene and ROS is highly specific, and the fluorescence intensity is directly proportional to the amount of ROS present in the sample. This mechanism of action makes 1-Ethoxy-2-nitronaphthalene a powerful tool for studying oxidative stress in biological systems.
Effets Biochimiques Et Physiologiques
1-Ethoxy-2-nitronaphthalene has been shown to have minimal toxicity and does not affect the viability of cells or tissues. This makes it a safe and reliable tool for studying oxidative stress in biological systems. 1-Ethoxy-2-nitronaphthalene has also been shown to be stable under physiological conditions, which is important for its use in biological studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Ethoxy-2-nitronaphthalene is its high sensitivity and selectivity for detecting ROS. This makes it a valuable tool for studying oxidative stress in biological systems. Additionally, 1-Ethoxy-2-nitronaphthalene is easy to synthesize, making it readily available for use in research. However, one limitation of 1-Ethoxy-2-nitronaphthalene is its limited solubility in aqueous solutions, which can make it difficult to use in certain biological assays.
Orientations Futures
There are several future directions for research involving 1-Ethoxy-2-nitronaphthalene. One potential application is its use in studying the role of oxidative stress in disease pathogenesis. 1-Ethoxy-2-nitronaphthalene could be used to detect ROS in diseased tissues, which could provide valuable insights into the mechanisms underlying various diseases. Additionally, 1-Ethoxy-2-nitronaphthalene could be modified to improve its solubility in aqueous solutions, which would make it more versatile for use in biological assays. Finally, 1-Ethoxy-2-nitronaphthalene could be used in combination with other fluorescent probes to study multiple aspects of oxidative stress in biological systems.
Méthodes De Synthèse
The synthesis of 1-Ethoxy-2-nitronaphthalene can be achieved through several methods, including the nitration of 1-ethoxynaphthalene using nitric acid and sulfuric acid. Another method involves the reaction of 1-nitronaphthalene with sodium ethoxide. Both of these methods have been proven to be effective in producing high yields of 1-Ethoxy-2-nitronaphthalene.
Applications De Recherche Scientifique
1-Ethoxy-2-nitronaphthalene has been extensively studied for its potential applications in scientific research. One of the most notable applications of 1-Ethoxy-2-nitronaphthalene is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. 1-Ethoxy-2-nitronaphthalene has been shown to be highly sensitive and selective in detecting ROS, making it a valuable tool for studying oxidative stress in cells and tissues.
Propriétés
Numéro CAS |
199126-36-8 |
|---|---|
Nom du produit |
1-Ethoxy-2-nitronaphthalene |
Formule moléculaire |
C12H11NO3 |
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
1-ethoxy-2-nitronaphthalene |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12-10-6-4-3-5-9(10)7-8-11(12)13(14)15/h3-8H,2H2,1H3 |
Clé InChI |
KATQKOWWJWPQET-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC2=CC=CC=C21)[N+](=O)[O-] |
SMILES canonique |
CCOC1=C(C=CC2=CC=CC=C21)[N+](=O)[O-] |
Synonymes |
Naphthalene, 1-ethoxy-2-nitro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



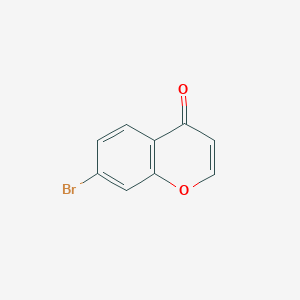
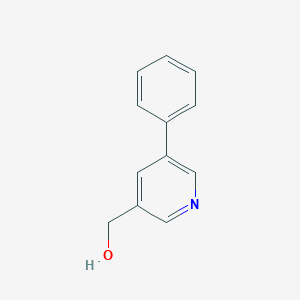
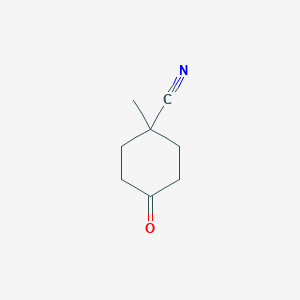

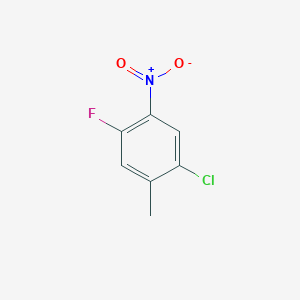
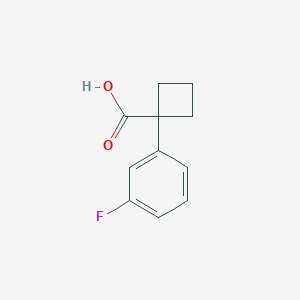
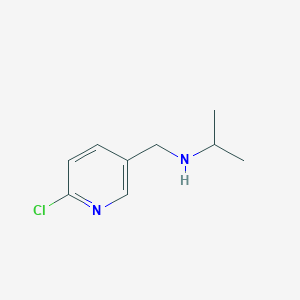
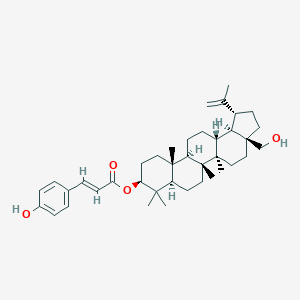
![Benzo[b]thiophene-4-carbaldehyde](/img/structure/B180431.png)
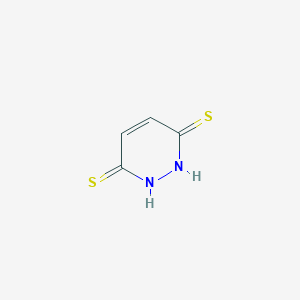
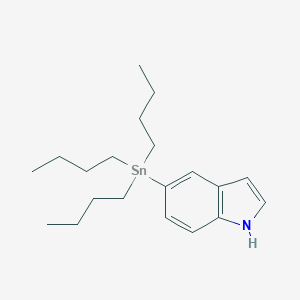
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,8R,9R,11aR,11bR,13aR,13bR)-9-hydroxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B180438.png)
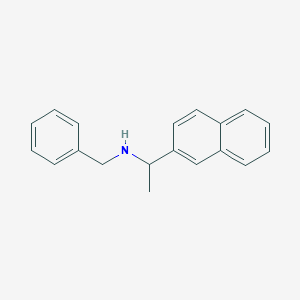
![[2-(Methoxycarbonyl)-2-propenyl]tributylstannane](/img/structure/B180441.png)